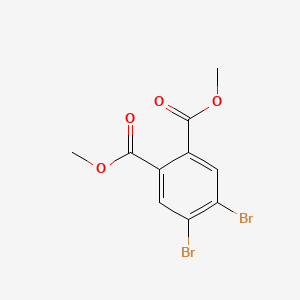![molecular formula C14H17N3O3S3 B2473416 1-(methylsulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide CAS No. 1219426-76-2](/img/structure/B2473416.png)
1-(methylsulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(methylsulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C14H17N3O3S3 and its molecular weight is 371.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimalarial and COVID-19 Applications
- Antimalarial Activity : Some derivatives of N-(phenylsulfonyl)acetamide, closely related to 1-(methylsulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide, have shown promising antimalarial activity. Theoretical calculations and molecular docking studies indicated potential efficacy against Plasmepsin-1 and Plasmepsin-2, key proteins in the malaria pathogen (Fahim & Ismael, 2021).
- COVID-19 Drug Potential : These compounds were also explored for potential activity against SARS-CoV-2, showing affinity in molecular docking studies against main protease and Spike Glycoprotein of the virus (Fahim & Ismael, 2021).
Antimicrobial Activities
- Antimicrobial Research : A study synthesized a derivative similar to this compound and tested its antimicrobial activities. However, the compound showed no activities against tested organisms, indicating a need for further structural modifications for antimicrobial efficacy (Ovonramwen, Owolabi, & Falodun, 2021).
Chemical Synthesis and Modifications
- Chemical Synthesis : Studies have focused on the synthesis of various derivatives and analogs of this compound. For instance, compounds like N-methyl-2-benzoylmethylsulfanyl-4-phenylnicotinamide, sharing a similar sulfonamide structure, were synthesized, demonstrating the chemical versatility of this class of compounds (Krauze et al., 2007).
- Green Metric Evaluation : An examination of the synthesis process of related compounds, focusing on environmentally friendly methods and efficiency, has been conducted. This is vital in optimizing the synthesis route for such compounds (Gilbile, Bhavani, & Vyas, 2017).
Analgesic and Anti-inflammatory Potential
- Analgesic and Anti-inflammatory Properties : Research has explored derivatives with benzothiazine and pyridine fragments, indicating potential analgesic and anti-inflammatory activities. This suggests possible therapeutic applications of such compounds (Ukrainets et al., 2019).
Electrophysiological Activity
- Cardiac Electrophysiological Activity : Studies have explored the electrophysiological activity of related compounds, particularly as class III agents, indicating potential application in cardiac arrhythmias (Morgan et al., 1990).
Synthesis of Novel Derivatives
- Novel Derivative Synthesis : Research has been conducted on the synthesis of novel thiazolo and pyrimidine derivatives, highlighting the compound's potential as a versatile precursor in the synthesis of various biologically active heterocycles (Chattopadhyay et al., 2010).
Potential in Cancer Research
- Anticancer Agents : Derivatives of this compound have been synthesized and evaluated as potential anticancer agents, emphasizing the compound's role in developing new cancer therapies (Farah et al., 2011).
特性
IUPAC Name |
N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-1-methylsulfonylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S3/c1-21-10-6-3-7-11-12(10)15-14(22-11)16-13(18)9-5-4-8-17(9)23(2,19)20/h3,6-7,9H,4-5,8H2,1-2H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXLKZZIRZGZLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)NC(=O)C3CCCN3S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-2-yl)acetamide](/img/structure/B2473334.png)
![1-{1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2473338.png)

![3-((1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2473342.png)
![methyl 4-((2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)methyl)benzoate](/img/structure/B2473344.png)
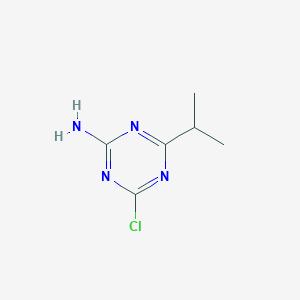
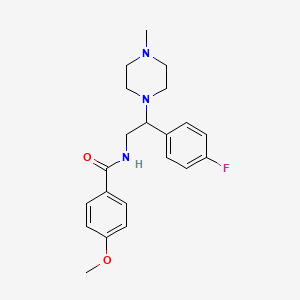
![4-[(2,2,2-Trifluoroethoxy)methyl]aniline hydrochloride](/img/structure/B2473347.png)
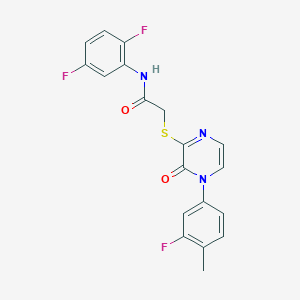

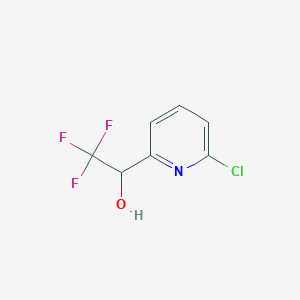
![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3-nitrobenzoate](/img/structure/B2473355.png)
